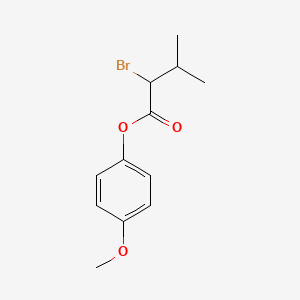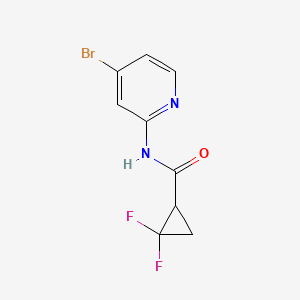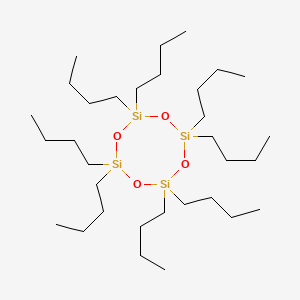
Cyclotrisiloxanol, pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotrisiloxanol, pentamethyl- is an organosilicon compound with the molecular formula C5H16O4Si3 and a molecular weight of 224.43 g/mol . It is a colorless oil that is soluble in chloroform . Organosilicon compounds, such as cyclotrisiloxanol, pentamethyl-, are known for containing carbon-silicon bonds and are widely used in various commercial products .
Preparation Methods
Cyclotrisiloxanol, pentamethyl- is synthesized through specific synthetic routes and reaction conditions. The compound is typically prepared by the hydrolysis of organosilicon precursors under controlled conditions . The reaction involves the use of solvents like chloroform to dissolve the precursors and facilitate the reaction . Industrial production methods may involve large-scale hydrolysis and purification processes to obtain the compound in high purity (≥97%) .
Chemical Reactions Analysis
Cyclotrisiloxanol, pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclotrisiloxanol, pentamethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.
Industry: Cyclotrisiloxanol, pentamethyl- is used in the production of antifoamers, caulks, adhesives, and coatings.
Mechanism of Action
The mechanism of action of cyclotrisiloxanol, pentamethyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable silicon-oxygen bonds, which can influence various chemical and biological processes . The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or industrial products .
Comparison with Similar Compounds
Cyclotrisiloxanol, pentamethyl- can be compared with other similar organosilicon compounds, such as:
Cyclotetrasiloxane, octamethyl-: Another organosilicon compound with a similar structure but different chemical properties.
Hexamethylcyclotrisiloxane: A compound with a similar cyclic structure but different functional groups.
Trimethylsilanol: A simpler organosilicon compound with fewer silicon atoms.
The uniqueness of cyclotrisiloxanol, pentamethyl- lies in its specific molecular structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
106916-50-1 |
|---|---|
Molecular Formula |
C5H16O4Si3 |
Molecular Weight |
224.43 g/mol |
IUPAC Name |
2-hydroxy-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C5H16O4Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h6H,1-5H3 |
InChI Key |
OGNYSZJXUXVWRE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


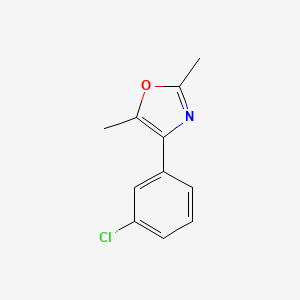

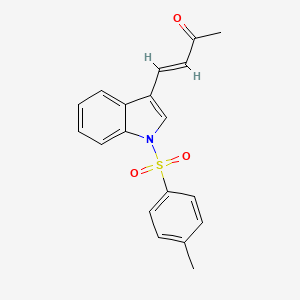
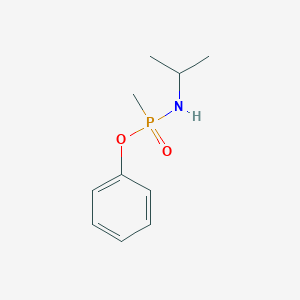
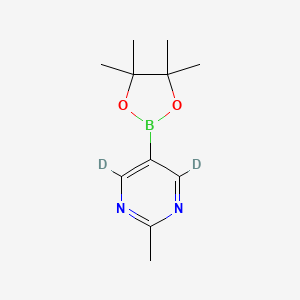
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
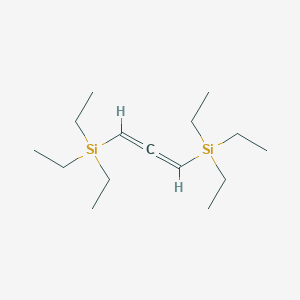
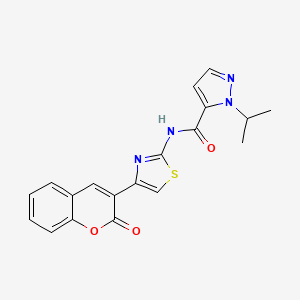
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
